molecular formula C8H14F2O2 B2608434 3,3-Difluorohexanoic acid ethyl ester CAS No. 175286-67-6

3,3-Difluorohexanoic acid ethyl ester

Cat. No.: B2608434
CAS No.: 175286-67-6
M. Wt: 180.195
InChI Key: NBTHBUIFJZZLIE-UHFFFAOYSA-N
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Description

3,3-Difluorohexanoic acid ethyl ester is an organic compound with the molecular formula C8H14F2O2 and a molecular weight of 180.195 g/mol. This compound is a derivative of hexanoic acid, where two fluorine atoms are substituted at the 3rd carbon position, and the carboxylic acid group is esterified with ethanol. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorohexanoic acid ethyl ester typically involves the esterification of 3,3-Difluorohexanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The general reaction is as follows:

3,3-Difluorohexanoic acid+EthanolH2SO43,3-Difluorohexanoic acid ethyl ester+Water\text{3,3-Difluorohexanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3,3-Difluorohexanoic acid+EthanolH2​SO4​​3,3-Difluorohexanoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorohexanoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,3-Difluorohexanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3,3-Difluorohexanoic acid and ethanol.

    Reduction: 3,3-Difluorohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorohexanoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated substrates.

    Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3,3-Difluorohexanoic acid ethyl ester exerts its effects depends on the specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl hexanoate: Similar structure but lacks fluorine atoms.

    3,3-Difluoropropanoic acid ethyl ester: Shorter carbon chain but similar fluorination pattern.

    Ethyl 2,2-difluoroacetate: Different position of fluorine atoms but similar ester functionality.

Uniqueness

3,3-Difluorohexanoic acid ethyl ester is unique due to the specific placement of fluorine atoms at the 3rd carbon position, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 3,3-difluorohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-3-5-8(9,10)6-7(11)12-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTHBUIFJZZLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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